5-Bromopentan-1-amine hydrobromide
Overview
Description
5-Bromopentan-1-amine hydrobromide: is a chemical compound with the molecular formula C5H13Br2N . It is a solid compound that appears as a colorless or white crystalline solid, sometimes with a slight yellow tint. This compound is stable under normal conditions but may decompose at high temperatures or in humid environments. It is soluble in water and many organic solvents such as ethanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromopentan-1-amine hydrobromide can be synthesized through the bromination of pentanamine, followed by a reaction with hydrobromic acid. The general synthetic route involves the following steps:
Bromination of Pentanamine: Pentanamine is treated with bromine to introduce a bromine atom at the fifth position, forming 5-bromopentanamine.
Formation of Hydrobromide Salt: The 5-bromopentanamine is then reacted with hydrobromic acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromopentan-1-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation and Reduction Reactions: The amine group can undergo oxidation to form corresponding imines or nitriles, and reduction reactions can convert it to primary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. These reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted amines and alcohols.
Oxidation Reactions: Products include imines, nitriles, and other oxidized derivatives.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Scientific Research Applications
Chemistry: 5-Bromopentan-1-amine hydrobromide is used as a reagent in organic synthesis, particularly in the preparation of various amine derivatives and as an intermediate in the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated amines on biological systems. It may also serve as a building block for the synthesis of biologically active compounds .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It serves as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of 5-bromopentan-1-amine hydrobromide involves its interaction with molecular targets through its amine and bromine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the bromine atom can participate in halogen bonding and other interactions. These interactions can affect the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
- 5-Chloropentan-1-amine hydrobromide
- 5-Iodopentan-1-amine hydrobromide
- 5-Fluoropentan-1-amine hydrobromide
Comparison: 5-Bromopentan-1-amine hydrobromide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis. The bromine atom’s size and electronegativity also influence the compound’s interactions with biological molecules, potentially leading to different biological activities .
Properties
IUPAC Name |
5-bromopentan-1-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrN.BrH/c6-4-2-1-3-5-7;/h1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKYTCHREGTJQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60637598 | |
Record name | 5-Bromopentan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60637598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51874-27-2 | |
Record name | 51874-27-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromopentan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60637598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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